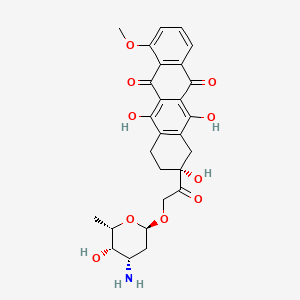
(R)-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is a complex organic compound. It is known for its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and an amino sugar moiety. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation-reduction processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as silyl ethers or acetals are used to protect hydroxyl groups during the synthesis.
Glycosylation: The amino sugar moiety is introduced through a glycosylation reaction, often using a glycosyl donor and a suitable catalyst.
Oxidation and Reduction: Selective oxidation and reduction steps are employed to introduce the necessary hydroxyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Catalysts: Lewis acids such as boron trifluoride or tin tetrachloride for glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is used as a model compound to study complex organic reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of ®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Doxorubicin: A well-known anthracycline antibiotic with a similar tetracyclic structure.
Daunorubicin: Another anthracycline with structural similarities, used in cancer treatment.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the C-4’ position.
Uniqueness
®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
69804-35-9 |
|---|---|
分子式 |
C27H29NO10 |
分子量 |
527.5 g/mol |
IUPAC名 |
(9R)-9-[2-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxyacetyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-11-22(30)15(28)8-18(38-11)37-10-17(29)27(35)7-6-12-14(9-27)25(33)20-21(23(12)31)26(34)19-13(24(20)32)4-3-5-16(19)36-2/h3-5,11,15,18,22,30-31,33,35H,6-10,28H2,1-2H3/t11-,15-,18+,22+,27+/m0/s1 |
InChIキー |
LAOGNXMJSNEHMI-ZLVPCIDCSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OCC(=O)[C@]2(CCC3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OCC(=O)C2(CCC3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




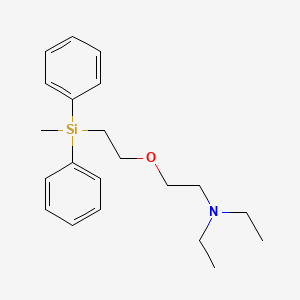
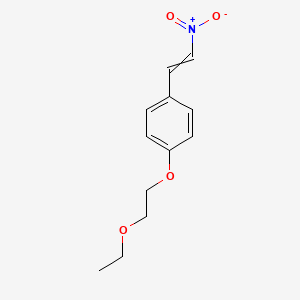

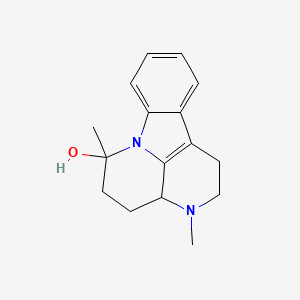

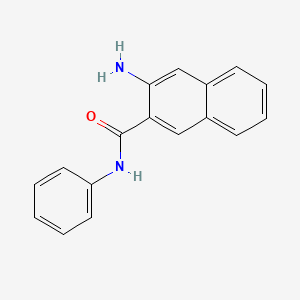
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
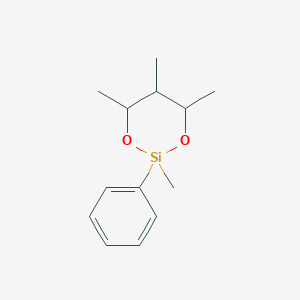

![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
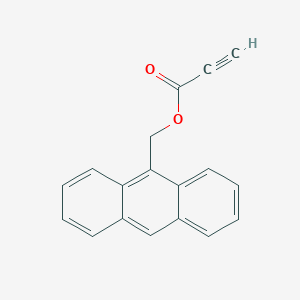
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
